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Compound of Interest

Compound Name: 3-(4-(sec-Butyl)phenoxy)azetidine

Cat. No.: B1464770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and expected

experimental data for confirming the chemical structure of 3-(4-(sec-Butyl)phenoxy)azetidine.

To provide a thorough analysis, this document also presents a comparative look at alternative,

structurally related compounds. All quantitative data is summarized in clear, structured tables,

and detailed experimental protocols are provided for key analytical techniques.

Structural Confirmation of 3-(4-(sec-
Butyl)phenoxy)azetidine
The confirmation of the structure of a novel or synthesized compound like 3-(4-(sec-
Butyl)phenoxy)azetidine is a critical step in chemical research and drug development. It relies

on a combination of spectroscopic techniques to elucidate the precise arrangement of atoms

and functional groups within the molecule. The primary methods for this confirmation are

Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and, where

possible, single-crystal X-ray crystallography.

A plausible synthetic route for 3-(4-(sec-Butyl)phenoxy)azetidine would involve the reaction

of 3-bromoazetidine with 4-(sec-butyl)phenol under basic conditions, a common method for

forming ether linkages. The workflow for its synthesis and subsequent structural confirmation is

outlined below.
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Figure 1: Synthetic and structural confirmation workflow for 3-(4-(sec-
Butyl)phenoxy)azetidine.

Expected Spectroscopic Data
Based on the structures of the precursors, 4-(sec-butyl)phenol and azetidine, we can predict

the characteristic signals in the NMR and mass spectra of the target compound.

Table 1: Predicted ¹H NMR Data for 3-(4-(sec-Butyl)phenoxy)azetidine
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.10 d 2H Ar-H (ortho to O)

~6.85 d 2H Ar-H (meta to O)

~4.90 m 1H O-CH (azetidine)

~4.00 m 2H
CH₂ (azetidine,

adjacent to NH)

~3.60 m 2H
CH₂ (azetidine,

adjacent to CH-O)

~2.60 m 1H Ar-CH (sec-butyl)

~2.20 s (broad) 1H NH

~1.55 m 2H CH₂ (sec-butyl)

~1.20 d 3H CH₃ (sec-butyl)

~0.80 t 3H CH₃ (sec-butyl)

Table 2: Predicted ¹³C NMR Data for 3-(4-(sec-Butyl)phenoxy)azetidine
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Chemical Shift (ppm) Assignment

~156.0 Ar-C (ipso, attached to O)

~141.0 Ar-C (ipso, attached to sec-butyl)

~127.0 Ar-CH (meta to O)

~116.0 Ar-CH (ortho to O)

~70.0 O-CH (azetidine)

~50.0 CH₂ (azetidine)

~41.0 Ar-CH (sec-butyl)

~31.0 CH₂ (sec-butyl)

~22.0 CH₃ (sec-butyl)

~12.0 CH₃ (sec-butyl)

Table 3: Predicted Mass Spectrometry Data for 3-(4-(sec-Butyl)phenoxy)azetidine

m/z Interpretation

205.15 [M]⁺ (Molecular Ion)

150.10 [M - C₃H₅N]⁺ (loss of azetidine ring)

149.09 [M - C₃H₆N]⁺

121.07
[M - C₆H₁₃]⁺ (loss of sec-butyl group from

phenol)

57.06 [C₃H₇N]⁺ (azetidine fragment)

Comparison with Alternative Structures
To ensure the correct structure has been identified, it is crucial to compare its spectroscopic

data with that of potential isomers or related compounds. Here, we consider two alternatives: 3-

(2-(sec-Butyl)phenoxy)azetidine and 3-((4-(tert-Butyl)phenyl)methoxy)azetidine.
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To cite this document: BenchChem. [Confirming the Structure of 3-(4-(sec-
Butyl)phenoxy)azetidine: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1464770#confirming-the-structure-of-3-
4-sec-butyl-phenoxy-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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